molecular formula C8H12O2 B14673917 4-Oxooct-7-enal CAS No. 43160-79-8

4-Oxooct-7-enal

Cat. No.: B14673917
CAS No.: 43160-79-8
M. Wt: 140.18 g/mol
InChI Key: IVTSWARMXWYTAH-UHFFFAOYSA-N
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Description

4-Oxooct-7-enal is an organic compound with the molecular formula C₈H₁₂O₂. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to an octenal chain. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxooct-7-enal can be synthesized through several methods. One common approach involves the oxidation of 7-octenal using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 7-octenal in an appropriate solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

Another method involves the use of organocatalysts to facilitate the cyclization of π-allylpalladium complexes. This method allows for the construction of five- and six-membered rings, which can then be further oxidized to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the oxidation reaction, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

4-Oxooct-7-enal undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can produce carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or alcohols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Aldehyde derivatives

Scientific Research Applications

4-Oxooct-7-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: Studies have shown that this compound can act as a signaling molecule in various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-oxooct-7-enal involves its reactivity with nucleophiles, such as amines and thiols. The carbonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

4-Oxooct-7-enal can be compared to other similar compounds, such as 4-oxo-2E-octenal and 4-oxo-7-ynoic acid. These compounds share similar structural features but differ in their reactivity and applications.

    4-oxo-2E-octenal: This compound has a similar structure but differs in the position of the double bond.

    4-oxo-7-ynoic acid: This compound contains an additional carboxylic acid group, making it more reactive in certain chemical reactions.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical reactions make it a valuable building block in organic synthesis. Ongoing research continues to explore its potential in various scientific fields, highlighting its importance in modern chemistry.

Properties

CAS No.

43160-79-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-oxooct-7-enal

InChI

InChI=1S/C8H12O2/c1-2-3-5-8(10)6-4-7-9/h2,7H,1,3-6H2

InChI Key

IVTSWARMXWYTAH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CCC=O

Origin of Product

United States

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